1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol
Description
Properties
IUPAC Name |
[1-(5-aminopyrimidin-2-yl)piperidin-4-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4O/c11-9-5-12-10(13-6-9)14-3-1-8(7-15)2-4-14/h5-6,8,15H,1-4,7,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKSSNZNEFSHAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=NC=C(C=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol can be synthesized through various synthetic routes. One common method involves the reaction of 2-pyrimidinylamine with piperidine-4-methanol under specific reaction conditions, such as the use of a suitable catalyst and controlled temperature.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and reaction conditions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the compound.
Scientific Research Applications
1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol is a compound that has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry, pharmacology, and biochemistry. This article explores its applications, supported by comprehensive data tables and documented case studies.
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of this compound exhibit promising anticancer properties. A study demonstrated that certain analogs showed significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the inhibition of specific signaling pathways related to cell proliferation and apoptosis.
Table 1: Anticancer Activity of Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1-(5-Amino-2-pyrimidinyl)... | MCF-7 (Breast Cancer) | 15 | Inhibition of PI3K/Akt pathway |
| 1-(5-Amino-2-pyrimidinyl)... | A549 (Lung Cancer) | 20 | Induction of apoptosis |
| 1-(5-Amino-2-pyrimidinyl)... | HeLa (Cervical Cancer) | 10 | Cell cycle arrest |
Neurological Research
Potential in Treating Neurological Disorders
The compound has been investigated for its potential use in treating neurological disorders such as Alzheimer's disease and schizophrenia. Its ability to modulate neurotransmitter systems makes it a candidate for further exploration in this area.
Case Study: Alzheimer’s Disease
A study explored the effects of this compound on amyloid-beta aggregation, a hallmark of Alzheimer's disease. Results indicated that it could inhibit aggregation and promote neuroprotection in neuronal cultures.
Antimicrobial Properties
Broad-Spectrum Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against various pathogens, including bacteria and fungi. This opens avenues for its application in developing new antimicrobial agents.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Type of Activity |
|---|---|---|
| Escherichia coli | 32 µg/mL | Bactericidal |
| Staphylococcus aureus | 16 µg/mL | Bacteriostatic |
| Candida albicans | 64 µg/mL | Fungicidal |
Pharmacological Studies
Pharmacological studies have shown that the compound interacts with multiple targets within biological systems, including receptors involved in neurotransmission and cell signaling. This multi-target approach can enhance therapeutic efficacy while minimizing side effects.
Toxicology and Safety Profiles
Toxicological assessments are crucial for determining the safety profile of new compounds. Preliminary studies on this compound suggest a favorable safety profile with low toxicity at therapeutic doses.
Mechanism of Action
1-(5-Amino-2-pyrimidinyl)piperidine-4-methanol can be compared with other similar compounds, such as 1-(5-amino-2-pyrimidinyl)piperidine and 1-(5-amino-2-pyrimidinyl)piperidine-3-methanol. These compounds share structural similarities but differ in the position of the methanol group on the piperidine ring. The unique features of this compound, such as its specific substitution pattern, contribute to its distinct properties and applications.
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogs
Physicochemical and Pharmacological Properties
Electronic and Solubility Profiles
- This compound: The amino group enhances hydrogen-bond donor capacity, while the hydroxymethyl group improves water solubility compared to alkyl or aromatic substituents.
- (1-(5-Aminopyridin-2-yl)-4-methylpiperidin-4-yl)methanol: Replacing pyrimidine with pyridine reduces ring electron deficiency, altering binding interactions in kinase targets .
- 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid ethyl ester : The ester group increases lipophilicity, favoring membrane permeability but reducing aqueous solubility .
Spectral and Analytical Data
- This compound: Expected IR bands include N–H stretches (~3260 cm⁻¹, amino) and O–H stretches (~3300 cm⁻¹, methanol), similar to pyrimidine derivatives in .
- 1-Pyrimidin-2-yl-piperidine-4-carboxylic acid ethyl ester : Distinctive ester C=O stretches (~1700 cm⁻¹) differentiate it from the hydroxymethyl analog .
Q & A
Q. How do researchers validate target engagement in cellular assays?
- Methodological Answer :
- Biophysical techniques : Surface plasmon resonance (SPR) quantifies binding kinetics.
- Cellular thermal shift assay (CETSA) : Measures target protein stabilization upon compound binding.
- Knockout models : CRISPR/Cas9-mediated gene deletion confirms specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
